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Abstract

This document provides a comprehensive guide for the laboratory synthesis of 9-amino-
1,2,3,4-tetrahydroacridine, commonly known as tacrine. Tacrine was the first centrally-acting
cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease.[1][2]
Its synthesis is a staple in medicinal chemistry and serves as an excellent case study in
heterocyclic chemistry. This guide details a robust and high-yield protocol based on the acid-
catalyzed Friedlander annulation, offering in-depth explanations of the reaction mechanism,
step-by-step procedures for synthesis and purification, and methods for analytical
characterization. It is intended for researchers and professionals in chemical synthesis and
drug development.

Introduction and Scientific Background

9-amino-1,2,3,4-tetrahydroacridine (Tacrine) is a reversible inhibitor of both
acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] By inhibiting these
enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is
crucial for memory and cognitive function. This mechanism formed the basis for its use in
managing mild to moderate dementia associated with Alzheimer's disease.[1]
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The synthesis of the tacrine scaffold is most effectively achieved through the Friedlander
annulation, a classic reaction in organic chemistry that constructs quinoline rings.[4][5] This
application note focuses on a well-established variant where 2-aminobenzonitrile and
cyclohexanone undergo a one-pot condensation reaction catalyzed by a strong acid, such as
p-toluenesulfonic acid, in a high-boiling solvent.[6][7] This method is favored for its operational
simplicity and consistently high yields, often exceeding 90%.[7][8]

Understanding the underlying mechanism is key to successful synthesis. The reaction
proceeds via an initial acid-catalyzed condensation between the amino group of 2-
aminobenzonitrile and the carbonyl group of cyclohexanone, followed by a series of cyclization
and dehydration steps to form the fused heterocyclic system. This guide will elucidate these
steps, providing a clear rationale for the chosen reagents and conditions.

Reaction Mechanism: The Friedlander Annulation
Pathway

The synthesis of 9-amino-1,2,3,4-tetrahydroacridine from 2-aminobenzonitrile and
cyclohexanone is a prime example of the Friedlander synthesis, a powerful method for
constructing quinoline and, in this case, acridine systems.[5][9] The reaction is catalyzed by a
strong acid, typically p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl group of
cyclohexanone, making it more susceptible to nucleophilic attack.

The key mechanistic steps are outlined below:

« Initial Condensation: The aromatic amine of 2-aminobenzonitrile acts as a nucleophile,
attacking the activated carbonyl carbon of cyclohexanone. This is followed by dehydration to
form an enamine intermediate.

e Intramolecular Cyclization: The enamine then undergoes an intramolecular electrophilic
attack on the nitrile group. This critical ring-closing step forms the new six-membered
nitrogen-containing ring.

o Tautomerization: A final proton transfer and tautomerization result in the stable aromatic 9-
amino-1,2,3,4-tetrahydroacridine structure.
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The choice of a high-boiling solvent like xylene is crucial as it allows the reaction to be
conducted at the elevated temperatures required to drive the dehydration and cyclization steps
to completion.[7][10]
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Caption: Reaction pathway for the synthesis of Tacrine.
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Materials and Methods

Reagents and Equipment @@

Reagent/Ma MW ( g/mol . .
. Formula Purity Supplier Notes
terial )
2- :
) Sigma-
Aminobenzon  C7HsN:2 118.14 >98% ) -
_ Aldrich
itrile
Cyclohexano Sigma-
CeH100 98.14 >99% ) -
ne Aldrich
p_
Toluenesulfon  C7HsO3S-H2 Sigma- )
) ) 190.22 298.5% ) Acid catalyst
ic acid O Aldrich
monohydrate
Xylenes ) )
. Sigma- Reaction
(mixed CsHaio 106.16 Anhydrous ]
' Aldrich solvent
isomers)
Sodium ]
) Fisher
Hydroxide NaOH 40.00 Pellets o For workup
Scientific
(NaOH)
Dichlorometh Fisher Extraction
CH2Cl2 84.93 ACS Grade S
ane (CHz2Cl2) Scientific solvent
Anhydrous
Magnesium Fisher )
MgSOa 120.37 - o Drying agent
Sulfate Scientific
(MgS0a4)
Activated o Fisher For
12.01 Decolorizing S o
Charcoal Scientific purification
Celite® )
. Sigma- o
(Diatomaceo - - - ) Filtration aid
Aldrich
us earth)
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Equipment:

e Round-bottom flask (500 mL) with a magnetic stir bar
e Reflux condenser

e Heating mantle with temperature control

e Separatory funnel (500 mL)

e Buchner funnel and filter flask

» Rotary evaporator

o Standard laboratory glassware

Safety Precautions

Hazard Warning: 9-Amino-1,2,3,4-tetrahydroacridine and its salts are toxic and suspected
carcinogens.[11][12] All operations must be performed inside a certified chemical fume hood.
Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety
goggles, must be worn at all times.[13] Avoid inhalation of dust and vapors.[12]

Chemical Hazard Statements

Toxic if swallowed, in contact with skin, or if
] o inhaled. Causes skin and eye irritation. May
9-Amino-1,2,3,4-tetrahydroacridine ) o
cause respiratory irritation. Suspected of

causing cancer.[11][12]

Flammable liquid and vapor. Harmful in contact
Xylenes . o o
with skin or if inhaled. Causes skin irritation.

p-Toluenesulfonic acid Causes severe skin burns and eye damage.

) Suspected of causing cancer. Causes skin and
Dichloromethane ] o
serious eye irritation.
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Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the
experiment.[13][14] Spills should be cleaned immediately following established laboratory
procedures.[15] All chemical waste must be disposed of in properly labeled containers
according to institutional guidelines.

Detailed Experimental Protocol

This protocol is designed to produce a high yield of 9-amino-1,2,3,4-tetrahydroacridine free
base.[7][8][10]

Synthesis Workflow
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1. Reaction Setup
Combine 2-aminobenzonitrile,
p-TsOH, and xylenes in flask.

'

2. Reagent Addition
Heat to reflux. Add cyclohexanone
dropwise over 30 min.

!

3. Reflux
Maintain reflux at ~145°C
for 12-15 hours.

!

4. Isolation of Salt
Cool to room temp. Filter the
p .

recipitated p-toluenesulfonate salt

!

5. Basification
Suspend salt in water/CH2Cl-.
Add 2M NaOH until pH > 11.
6. Extraction
Separate layers. Extract aqueous

phase with CH2Clz.

!

7. Purification
Combine organic layers, treat with

charcoal, dry over MgSQOa.

'

8. Final Product
Filter through Celite. Evaporate
solvent to yield solid tacrine free base.

9. Characterization
Analyze by TLC, NMR, MS,
and Melting Point.

Click to download full resolution via product page

Caption: Step-by-step experimental workflow.
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Step-by-Step Procedure

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and a dropping funnel, add 2-aminobenzonitrile (11.8 g, 0.1 mol), p-
toluenesulfonic acid monohydrate (20.0 g, 0.105 mol), and 150 mL of xylenes.

Reagent Addition: Begin stirring and heat the mixture to reflux (approx. 140-145°C) using a
heating mantle. Once refluxing, add cyclohexanone (10.3 mL, 0.1 mol) dropwise from the
dropping funnel over 30 minutes.

Reaction Execution: Maintain the mixture at a vigorous reflux with continuous stirring for 12-
15 hours.[7][8] The reaction can be monitored by Thin Layer Chromatography (TLC) for the
disappearance of 2-aminobenzonitrile.

Isolation of the Product Salt: After the reaction is complete, cool the flask to room
temperature. The product will precipitate as the p-toluenesulfonate salt. Collect the solid
precipitate by vacuum filtration using a Bichner funnel and wash the filter cake with a small
amount of cold acetone or xylenes to remove impurities.

Conversion to Free Base: Transfer the filtered salt to a beaker or flask containing 100 mL of
dichloromethane and 100 mL of water. While stirring vigorously, slowly add 2M aqueous
sodium hydroxide solution until the pH of the aqueous layer is greater than 11. Continue
stirring for 30 minutes until all the solid has dissolved and transferred into the organic layer.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer.
Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

Purification: Combine all the organic extracts. Add 1 g of activated charcoal and stir for 15
minutes to decolorize the solution.[7] Add anhydrous magnesium sulfate to the solution to
remove residual water.

Final Product Isolation: Filter the mixture through a pad of Celite® to remove the charcoal
and drying agent. Rinse the Celite pad with a small amount of dichloromethane. Concentrate
the filtrate using a rotary evaporator to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.
The expected yield is typically >90%.[7]
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Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard
analytical techniques.

Parameter Expected Result
Appearance Off-white to pale yellow solid
Yield >90% (e.g., >17.8 Q)

Melting Point 183-185 °C

3 (ppm): 8.05 (d, 1H), 7.80 (d, 1H), 7.55 (t, 1H),
1H NMR (CDCls, 400 MHz) 7.30 (t, 1H), 4.50 (br s, 2H, -NHz), 3.05 (t, 2H),
2.75 (t, 2H), 1.95 (m, 2H), 1.85 (m, 2H).

Mass Spectrometry (ESI+) m/z: 199.12 [M+H]*
Purity (GC/HPLC) >99% after purification.[7][10]
Conclusion

The protocol described provides a reliable and high-yield method for the laboratory synthesis of
9-amino-1,2,3,4-tetrahydroacridine (tacrine). By leveraging the Friedlander annulation, this
procedure offers an efficient pathway to a historically significant medicinal compound. Strict
adherence to the outlined safety precautions is essential due to the toxic nature of the product.
The provided characterization data serves as a benchmark for verifying the successful
synthesis and purity of the final compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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